molecular formula C8H9NO2 B128043 6-Methoxy-2-methylnicotinaldehyde CAS No. 156094-77-8

6-Methoxy-2-methylnicotinaldehyde

Cat. No. B128043
CAS RN: 156094-77-8
M. Wt: 151.16 g/mol
InChI Key: HYKSLKBORRBHEN-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylnicotinaldehyde is a chemical compound with the molecular formula C8H9NO2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 6-Methoxy-2-methylnicotinaldehyde involves various chemical reactions. It has a molecular weight of 151.16 and is usually stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 6-Methoxy-2-methylnicotinaldehyde is 1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Methoxy-2-methylnicotinaldehyde is a solid at room temperature . It has a molecular weight of 151.16 . The compound is stable in an inert atmosphere and at temperatures between 2-8°C .

Scientific Research Applications

Chemical Research

“6-Methoxy-2-methylnicotinaldehyde” is a compound with the molecular formula C8H9NO2 . It is used in chemical research due to its unique structure and properties . The compound is available in solid form and is stored under an inert atmosphere at temperatures between 2-8°C .

Pharmacological Applications

There is interest in nicotine-related alkaloids like “6-Methoxy-2-methylnicotinaldehyde” for pharmaceutical applications . These applications include smoking cessation and treatment of central nervous system disorders such as Parkinson’s, Tourette’s, and ADHD .

Toxicological Assessment

Toxicological assessments have been conducted on “6-Methoxy-2-methylnicotinaldehyde” and compared to pharmaceutical grade (S)-nicotine . The assessments include in vitro toxicology testing (Neutral Red, Ames, and Micronucleus) which demonstrated that “6-Methoxy-2-methylnicotinaldehyde” salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .

Analytical Chemistry

“6-Methoxy-2-methylnicotinaldehyde” is used in analytical chemistry . Its unique structure and properties make it a valuable compound for various analytical techniques.

Biopharma Production

In the field of biopharma production, “6-Methoxy-2-methylnicotinaldehyde” can be used due to its unique chemical properties .

Controlled Environment and Cleanroom Solutions

“6-Methoxy-2-methylnicotinaldehyde” can be used in controlled environment and cleanroom solutions . Its stability and specific properties make it suitable for use in these highly controlled environments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and the use of personal protective equipment .

properties

IUPAC Name

6-methoxy-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKSLKBORRBHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473684
Record name 6-Methoxy-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylnicotinaldehyde

CAS RN

156094-77-8
Record name 6-Methoxy-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-methylpyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 3-bromo-6-methoxy-2-methyl-pyridine (2.0 g, 9.9 mmol) obtained in (18-1) above was dissolved in toluene (dehydrated) (50 mL), and thereafter, n-butyllithium (6.4 mL, 10 mmol, 1.57 mmol/L hexane solution) was added dropwise to the solution at −78° C. in an argon atmosphere. The obtained mixture was stirred at the same temperature as described above for 30 minutes, and DMF (3.0 mL) was then added to the reaction solution. The obtained mixture was further stirred for 30 minutes. Thereafter, a saturated ammonium chloride water (100 mL) was slowly added to the reaction solution, and the temperature of the mixture was then increased to room temperature. The mixture was extracted with diethyl ether (100 mL) three times, and organic layers were gathered. The resultant was washed with water (100 mL) and saturated saline (100 mL), and was dried over anhydrous sodium sulfate and was then filtrated, followed by vacuum concentration. The obtained residue was purified by silica gel column chromatography (SiO2 30 g, hexane:ethyl acetate=98:2 to 90:10), so as to obtain 487 mg of 6-methoxy-2-methyl-3-pyridinecarboxaldehyde.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
( 18-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
ammonium chloride water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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